molecular formula C19H14Cl2F2N4O2 B11935679 (3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide

(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11935679
M. Wt: 439.2 g/mol
InChI Key: IPDMIUDPUBUHSU-INIZCTEOSA-N
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Description

“(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide” (hereafter referred to as Compound X) is a chiral small molecule characterized by a pyrazole-carboxamide backbone substituted with halogenated phenyl groups. Its molecular formula is C₁₉H₁₄Cl₂F₂N₄O₂, with a molecular weight of 439.243 g/mol . Key structural features include:

  • A pyrazole ring substituted at the 3-position with a 4-chloro-2-fluorophenyl group.
  • A carboxamide linkage at the 4-position of the pyrazole, connected to a (1S)-configured aminoketone side chain bearing a 3-chloro-4-fluorophenyl moiety.
  • One chiral center (S-configuration at the aminoketone carbon), influencing its stereochemical interactions .

Its formal charge of 0 and moderate hydrophobicity (as inferred from its molecular weight and substituents) may contribute to favorable pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OICR-8268 involves structure-guided hit optimization. Initially, a compound with a Kd of 11 micromolar was identified from a 114-billion-compound DNA-encoded library. Through similarity search and machine learning, the structure was optimized to achieve the final compound, OICR-8268, with a Kd of 38 nanomolar .

Industrial Production Methods: Currently, there is no detailed information available on the industrial production methods of OICR-8268. The compound is primarily used for research purposes and is synthesized in laboratory settings .

Chemical Reactions Analysis

Types of Reactions: OICR-8268 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. It binds to the DCAF1 WDR domain, facilitating the development of DCAF1-based PROTACs .

Common Reagents and Conditions: The synthesis of OICR-8268 involves standard organic synthesis reagents and conditions. Specific details on the reagents and conditions used in the optimization process are not publicly available .

Major Products Formed: The major product formed from the synthesis and optimization process is OICR-8268 itself, which is used as a tool compound in scientific research .

Scientific Research Applications

OICR-8268 is an excellent tool compound for the development of next-generation DCAF1 ligands. It is used in cancer therapeutics, further investigation of DCAF1 functions in cells, and the development of DCAF1-based PROTACs. The compound has shown potential in targeting protein degradation pathways, making it a valuable asset in cancer research and drug development .

Mechanism of Action

OICR-8268 exerts its effects by binding to the WD40 repeat domain of DCAF1, a substrate receptor of two distinct E3 ligases (CRL4DCAF1 and EDVP). This binding inhibits the function of DCAF1, which plays a critical physiological role in protein degradation. The compound’s binding mode is supported by a co-crystal structure and extensive structure-activity relationship data .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares Compound X with structurally related compounds from patent literature and synthetic studies:

Parameter Compound X Example 53 (EP 4 374 877 A2) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Core Structure Pyrazole-carboxamide Pyrido[1,2-b]pyridazine-carboxamide Pyrazolo[3,4-d]pyrimidine-sulfonamide
Substituents 4-Chloro-2-fluorophenyl; 3-chloro-4-fluorophenyl 3-Fluorophenyl; 5-methyl-2-(trifluoromethyl)furan 5-Fluoro-3-(3-fluorophenyl)chromen-4-one; N-methylbenzenesulfonamide
Molecular Weight 439.243 g/mol Not explicitly stated (estimated >500 g/mol) 589.1 g/mol (M++1)
Chiral Centers 1 (S-configuration) Likely 1 (stereochemistry not fully disclosed) 0 (achiral backbone)
Melting Point Not reported Not reported 175–178°C
Key Functional Groups Carboxamide, aminoketone Carboxamide, trifluoromethyl Sulfonamide, chromen-4-one

Functional Group Analysis

  • Halogenation Patterns: Compound X features dual chloro/fluoro substitutions on both phenyl rings, a design strategy shared with the chromenone derivative in (3-fluorophenyl). Halogens improve lipophilicity and resistance to oxidative metabolism.
  • Stereochemical Complexity: The (1S)-configured aminoketone in Compound X contrasts with the achiral sulfonamide in , suggesting divergent target selectivity profiles.

Pharmacological Implications

  • Target Affinity: The carboxamide group in Compound X and the sulfonamide in both act as hydrogen-bond acceptors, but the latter’s bulkier chromenone moiety may limit membrane permeability.
  • Metabolic Stability : Compound X’s chloro/fluoro substituents likely confer greater stability than the oxazinane-containing compound in , which has hydrolytically labile ether linkages.

Biological Activity

OICR-8268 functions as a small molecule ligand that binds reversibly to the WDR domain of DDB1- and CUL4-associated factor 1 (DCAF1). The binding affinity is characterized by a dissociation constant (Kd) of 38 nanomolar, indicating a strong interaction. This binding interaction is crucial for its biological activity and potential therapeutic applications.

Molecular Interactions

The compound's binding to DCAF1 inhibits its function as a substrate receptor for two distinct E3 ligases: CRL4DCAF1 and EDVP. This inhibition has significant implications for protein degradation pathways, which are critical in various cellular processes, including those involved in cancer progression.

Cancer Research

OICR-8268 has shown promise in cancer therapeutics, primarily due to its ability to target protein degradation pathways. By inhibiting DCAF1, it may disrupt the function of E3 ligases involved in the ubiquitin-proteasome system, which is often dysregulated in cancer cells.

PROTAC Development

One of the most significant applications of OICR-8268 is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that can induce targeted protein degradation, a novel approach in drug discovery. OICR-8268's strong binding to DCAF1 makes it an excellent candidate for DCAF1-based PROTACs.

Binding Affinity Study

A comprehensive study on OICR-8268's binding properties revealed the following data:

ParameterValue
Dissociation Constant (Kd)38 nM
Target ProteinDCAF1 WDR domain
Binding ModeReversible

This high-affinity binding is crucial for its potential as a tool compound in PROTAC development.

Structural Analysis

Co-crystal structure analysis and structure-activity relationship (SAR) studies have provided insights into the binding mode of OICR-8268 to DCAF1. These studies have been instrumental in understanding the compound's interaction with its target and have guided further optimization efforts.

Cellular Studies

While specific cellular studies on OICR-8268 are not detailed in the provided search results, its role in inhibiting DCAF1 suggests potential effects on cellular processes regulated by CRL4DCAF1 and EDVP E3 ligases. These processes may include cell cycle regulation, DNA damage response, and protein quality control.

Future Directions

The biological activity of OICR-8268 opens up several avenues for future research:

  • Optimization of DCAF1 ligands: OICR-8268 serves as a starting point for developing more potent and selective DCAF1 inhibitors.
  • PROTAC development: Further research into DCAF1-based PROTACs could lead to novel targeted protein degradation therapies.
  • Cancer therapeutics: Investigation of OICR-8268 and its derivatives in various cancer models could reveal new therapeutic strategies.
  • Cellular function studies: Using OICR-8268 as a tool compound could help elucidate the roles of DCAF1 in cellular processes.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step reactions with sensitive intermediates. For example, the formation of pyrazole rings (as in related compounds) requires precise temperature control and stoichiometric ratios of reagents like anhydrous hydrazine and substituted aldehydes . Optimization strategies include:

  • Reagent purity : Use freshly distilled solvents to avoid side reactions.
  • Catalyst selection : Pd-based catalysts (e.g., Pd₂(dba)₃) improve coupling efficiency in aryl amination steps .
  • Purification : Reverse-phase HPLC or column chromatography is critical for isolating high-purity intermediates .

Q. How can structural characterization be performed to confirm the compound’s identity?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : Assign peaks for chiral centers (e.g., the (1S)-3-amino group) using ¹H/¹³C NMR with DEPT-135 to confirm stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (C₁₉H₁₄Cl₂F₂N₄O₂, MW 439.243) .
  • X-ray crystallography : Resolve the 3D structure using SHELX programs to confirm bond angles and torsional strain in the pyrazole-carboxamide core .

Q. What analytical methods are suitable for assessing purity and stability?

  • HPLC-DAD : Monitor degradation products under accelerated stability conditions (e.g., pH 7.4 buffer at 40°C).
  • TLC with UV detection : Track reaction progress using silica gel plates and chloroform/methanol eluents .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina to simulate binding to enzymes like kinases, leveraging the pyrazole ring’s π-π stacking potential with aromatic residues .
  • MD simulations : GROMACS can model conformational stability in aqueous environments, focusing on the fluorophenyl groups’ hydrophobicity .
  • QSAR analysis : Corrogate substituent effects (e.g., Cl/F positions) with bioactivity using Gaussian-derived electrostatic potential maps .

Q. What strategies resolve contradictions in biological activity data across assays?

Discrepancies may arise from assay-specific conditions (e.g., buffer ionic strength). Mitigation approaches include:

  • Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cell-based viability assays (e.g., MTT) to confirm target engagement .
  • Metabolite profiling : LC-MS/MS identifies hydrolyzed byproducts (e.g., free carboxylic acids) that may interfere with activity .

Q. How can crystallographic data address stereochemical ambiguities in the synthesis?

  • SHELXL refinement : Resolve the (1S)-chiral center using anomalous dispersion data from synchrotron X-ray sources .
  • Twinned data handling : Apply the Hooft parameter in SHELXE to correct for pseudo-merohedral twinning in pyrazole-containing crystals .

Q. What modifications enhance solubility without compromising bioactivity?

  • Co-solvent systems : Use cyclodextrins or PEG-400 to improve aqueous solubility (tested via shake-flask method) .
  • Prodrug design : Introduce phosphate esters at the 3-oxopropyl group for pH-dependent release .

Q. Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular weight439.243 g/mol (HRMS)
LogP (octanol/water)3.2 (calculated via ChemAxon)
Aqueous solubility12 µM (pH 7.4, 25°C)

Table 2: Common Synthetic Impurities

ImpuritySourceMitigation Strategy
Dehalogenated byproductPd-catalyzed couplingUse degassed solvents under N₂
Oxidized pyrazoleAir exposure during workupAdd 0.1% BHT as antioxidant

Properties

Molecular Formula

C19H14Cl2F2N4O2

Molecular Weight

439.2 g/mol

IUPAC Name

N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-5-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C19H14Cl2F2N4O2/c20-10-2-3-11(15(23)6-10)18-12(8-25-27-18)19(29)26-16(7-17(24)28)9-1-4-14(22)13(21)5-9/h1-6,8,16H,7H2,(H2,24,28)(H,25,27)(H,26,29)/t16-/m0/s1

InChI Key

IPDMIUDPUBUHSU-INIZCTEOSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CC(=O)N)NC(=O)C2=C(NN=C2)C3=C(C=C(C=C3)Cl)F)Cl)F

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)N)NC(=O)C2=C(NN=C2)C3=C(C=C(C=C3)Cl)F)Cl)F

Origin of Product

United States

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